molecular formula C11H11BrN2O B6228187 4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole CAS No. 1152965-67-7

4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole

Katalognummer B6228187
CAS-Nummer: 1152965-67-7
Molekulargewicht: 267.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole (4-[(3-Br-Phe)M-Phe]M-Pyz) is a synthetic compound that has been studied for its potential applications in scientific research. 4-[(3-Br-Phe)M-Phe]M-Pyz is a pyrazole derivative with a substituted phenyl group, containing a 3-bromophenoxy moiety. It has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

4-[(3-Br-Phe)M-Phe]M-Pyz has been studied for its potential applications in scientific research. It has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. Additionally, 4-[(3-Br-Phe)M-Phe]M-Pyz has been studied for its potential use as an inhibitor of the enzyme phosphodiesterase-5 (PDE-5), which is involved in the regulation of smooth muscle tone.

Wirkmechanismus

4-[(3-Br-Phe)M-Phe]M-Pyz has been studied for its potential mechanism of action. It has been proposed that 4-[(3-Br-Phe)M-Phe]M-Pyz binds to the active site of the enzyme, blocking the binding of the substrate and inhibiting the enzyme’s activity. Additionally, it has been proposed that 4-[(3-Br-Phe)M-Phe]M-Pyz binds to the allosteric site of the enzyme, altering the enzyme’s conformation and inhibiting its activity.
Biochemical and Physiological Effects
4-[(3-Br-Phe)M-Phe]M-Pyz has been studied for its potential biochemical and physiological effects. It has been proposed that 4-[(3-Br-Phe)M-Phe]M-Pyz may act as an anti-inflammatory agent by inhibiting the activity of the enzyme COX-2. It has also been proposed that 4-[(3-Br-Phe)M-Phe]M-Pyz may act as a neuroprotective agent by inhibiting the activity of the enzyme AChE. Additionally, it has been proposed that 4-[(3-Br-Phe)M-Phe]M-Pyz may act as a vasodilator by inhibiting the activity of the enzyme PDE-5.

Vorteile Und Einschränkungen Für Laborexperimente

There are several advantages and limitations to using 4-[(3-Br-Phe)M-Phe]M-Pyz in laboratory experiments. One advantage is that 4-[(3-Br-Phe)M-Phe]M-Pyz has a relatively low toxicity profile, making it suitable for use in experiments involving cell cultures and animals. Additionally, 4-[(3-Br-Phe)M-Phe]M-Pyz is relatively stable and can be stored for long periods of time. However, one limitation of 4-[(3-Br-Phe)M-Phe]M-Pyz is that it is not water-soluble, making it difficult to use in experiments involving aqueous solutions.

Zukünftige Richtungen

There are several possible future directions for the research and development of 4-[(3-Br-Phe)M-Phe]M-Pyz. One possible future direction is to develop more potent and selective inhibitors of the enzyme COX-2. Additionally, it may be possible to develop derivatives of 4-[(3-Br-Phe)M-Phe]M-Pyz that are more water-soluble, making them more suitable for use in experiments involving aqueous solutions. Furthermore, it may be possible to develop derivatives of 4-[(3-Br-Phe)M-Phe]M-Pyz that are more stable, allowing them to be stored for longer periods of time. Finally, it may be possible to develop derivatives of 4-[(3-Br-Phe)M-Phe]M-Pyz that have improved pharmacokinetic properties, making them more suitable for use in clinical studies.

Synthesemethoden

The synthesis of 4-[(3-Br-Phe)M-Phe]M-Pyz is achieved through a multi-step process. The first step is the preparation of the starting material, 3-bromophenoxyacetic acid, which is prepared by the reaction of bromobenzene and acetic acid in the presence of a base catalyst. The second step is the conversion of 3-bromophenoxyacetic acid to 3-bromophenoxyacetonitrile, which is achieved by the reaction of 3-bromophenoxyacetic acid with sodium cyanide. The third step is the conversion of 3-bromophenoxyacetonitrile to 4-[(3-Br-Phe)M-Phe]M-Pyz, which is achieved by the reaction of 3-bromophenoxyacetonitrile with 1-methyl-1H-pyrazole in the presence of a base catalyst.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole involves the reaction of 3-bromophenol with chloromethyl methyl ether to form 3-bromophenyl methyl ether. This intermediate is then reacted with 1-methyl-1H-pyrazole in the presence of a base to form the final product.", "Starting Materials": [ "3-bromophenol", "chloromethyl methyl ether", "1-methyl-1H-pyrazole", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: React 3-bromophenol with chloromethyl methyl ether in the presence of a base to form 3-bromophenyl methyl ether.", "Step 2: React 3-bromophenyl methyl ether with 1-methyl-1H-pyrazole in the presence of a base to form 4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole." ] }

CAS-Nummer

1152965-67-7

Produktname

4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole

Molekularformel

C11H11BrN2O

Molekulargewicht

267.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.